molecular formula C11H12ClFO B7997544 trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol

trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol

Cat. No.: B7997544
M. Wt: 214.66 g/mol
InChI Key: XNMQVUZRZDHQLG-GZMMTYOYSA-N
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Description

trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol: is a chemical compound characterized by the presence of a cyclopentanol ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with cyclopentanone under basic conditions, followed by reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-fluorophenyl)cyclopentanone
  • 2-(3-Chloro-4-fluorophenyl)cyclopentane
  • 2-(3-Chloro-4-fluorophenyl)cyclopentanol derivatives

Uniqueness: trans-2-(3-Chloro-4-fluorophenyl)cyclopentanol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-9-6-7(4-5-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMQVUZRZDHQLG-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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